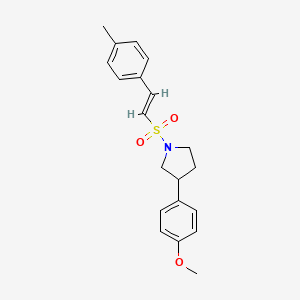
3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29ClN4O3 and its molecular weight is 468.98. The purity is usually 95%.
BenchChem offers high-quality 3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Activation Pathways
One of the key areas of research has been the investigation into the metabolism of related compounds, like L-745,870, a dopamine D(4) selective antagonist potentially for treating schizophrenia. Studies have revealed two major metabolic pathways: N-dealkylation at the substituted piperazine moiety and the formation of a novel mercapturic acid adduct, suggesting a complex biotransformation involving the creation of an electrophilic imine methide intermediate, analogous to that produced from 3-methyl indole. This metabolism study provides insights into the pharmacokinetics and potential therapeutic applications of such compounds (Zhang et al., 2000).
Molecular Interactions and Pharmacophore Models
Further research has focused on the molecular interactions of related antagonists with specific receptors, such as the CB1 cannabinoid receptor. Studies involving conformational analysis and comparative molecular field analysis (CoMFA) have been utilized to develop three-dimensional quantitative structure-activity relationship (QSAR) models. These models have helped in understanding how certain conformers of the compound bind to the receptor, providing a foundation for designing more efficient receptor-specific drugs (Shim et al., 2002).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of new pyridine derivatives for antimicrobial activity represent another significant research application. By creating derivatives and assessing their efficacy against various bacterial and fungal strains, researchers have been able to identify compounds with variable and modest antimicrobial properties. This line of research has potential implications for the development of new antimicrobial agents (Patel et al., 2011).
Thermochemistry of Adducts with Heterocyclic Bases
Investigations into the thermochemistry of adducts of tin(IV) chloride with heterocyclic bases, including pyridine and piperazine, have provided valuable data on the enthalpies of formation, decomposition, and the standard enthalpies for Lewis acid/base reactions. These studies are crucial for understanding the chemical properties and reactivity of such compounds, which could be relevant for various industrial and pharmaceutical applications (Dunstan, 2003).
Structural Analysis and Anticonvulsant Activity
Research has also extended to the structural analysis and evaluation of compounds for anticonvulsant and antimicrobial activities. For instance, derivatives have been synthesized to explore their potential as anticonvulsant agents through various in vivo and in vitro tests. Such studies not only contribute to the understanding of the structural requirements for biological activity but also aid in the development of new therapeutic agents (Aytemir et al., 2004).
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3/c1-18-16-21(31)23(25(32)30(18)14-15-33-2)24(19-6-5-7-20(26)17-19)29-12-10-28(11-13-29)22-8-3-4-9-27-22/h3-9,16-17,24,31H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKESUTSAXGFAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2605113.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2605117.png)

![2-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2605119.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2605120.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2605121.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2605122.png)
![5-Chloro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2605124.png)
![1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2605126.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2605127.png)
![N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2605132.png)